molecular formula C15H11FN2O2 B2612652 2-[(2-Fluorophenyl)methyl]-6-(furan-2-yl)pyridazin-3-one CAS No. 898133-23-8

2-[(2-Fluorophenyl)methyl]-6-(furan-2-yl)pyridazin-3-one

Cat. No.: B2612652
CAS No.: 898133-23-8
M. Wt: 270.263
InChI Key: KUFYZYYLCVIZHN-UHFFFAOYSA-N
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Description

2-[(2-Fluorophenyl)methyl]-6-(furan-2-yl)pyridazin-3-one is a heterocyclic compound that features a pyridazinone core substituted with a fluorophenylmethyl group and a furan ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Fluorophenyl)methyl]-6-(furan-2-yl)pyridazin-3-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Fluorophenyl)methyl]-6-(furan-2-yl)pyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridazinone core can be reduced to form dihydropyridazinones.

    Substitution: The fluorophenylmethyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halides, nucleophiles, and electrophiles are used under various conditions depending on the desired substitution.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Dihydropyridazinones and related compounds.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[(2-Fluorophenyl)methyl]-6-(furan-2-yl)pyridazin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-Fluorophenyl)methyl]-6-(furan-2-yl)pyridazin-3-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Fluorophenyl)methyl]-6-(furan-2-yl)pyridazin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a fluorophenylmethyl group and a furan ring on the pyridazinone core makes it a versatile compound for various applications.

Properties

IUPAC Name

2-[(2-fluorophenyl)methyl]-6-(furan-2-yl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O2/c16-12-5-2-1-4-11(12)10-18-15(19)8-7-13(17-18)14-6-3-9-20-14/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFYZYYLCVIZHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C=CC(=N2)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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